3-(2-Fluorobenzyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-Fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties .
Preparation Methods
The synthesis of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzylamine with anthranilic acid under specific conditions. The reaction proceeds through a series of steps, including cyclization and condensation, to form the quinazolinone core structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-(2-Fluorobenzyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline ring positions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in inhibiting the proliferation of certain cancer cell lines.
Medicine: Research indicates potential use as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 3-(2-Fluorobenzyl)quinazolin-4(3H)-one include other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for the treatment of non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for the treatment of non-small cell lung cancer.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and pharmacokinetic properties .
Properties
CAS No. |
141305-95-5 |
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Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI Key |
KOQXBNPNOBNYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
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